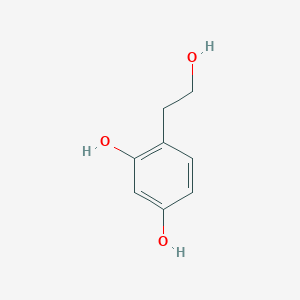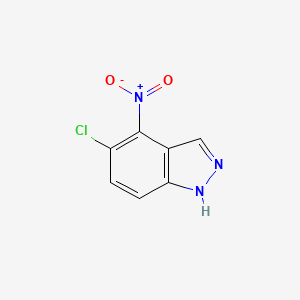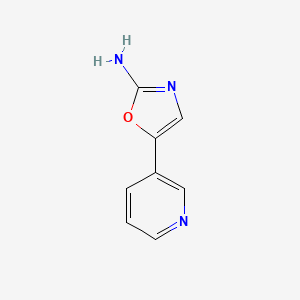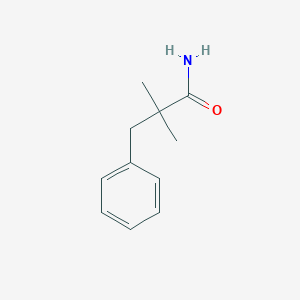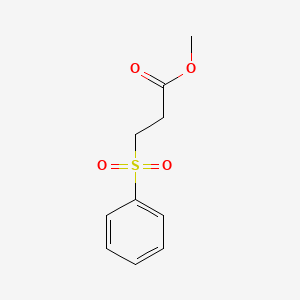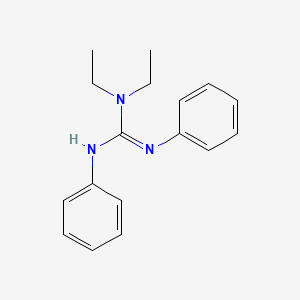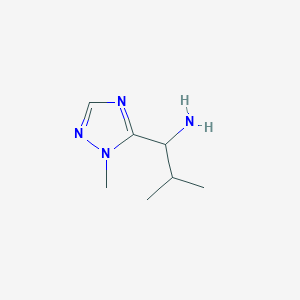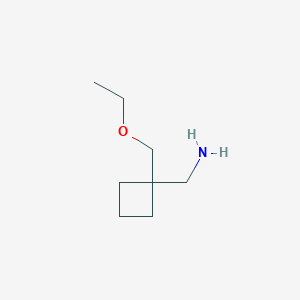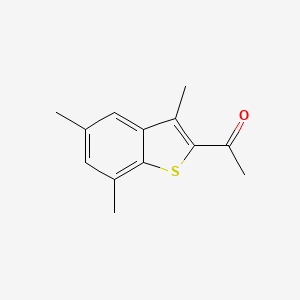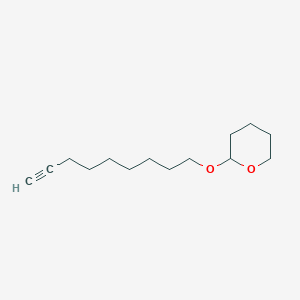
(4-甲氧基环己基)甲醇
概述
描述
“(4-Methoxycyclohexyl)methanol” is a chemical compound with the molecular formula C8H16O2 . It has an average mass of 144.211 Da and a monoisotopic mass of 144.115036 Da .
Molecular Structure Analysis
The molecular structure of “(4-Methoxycyclohexyl)methanol” consists of 8 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C8H16O2/c1-10-8-4-2-7(6-9)3-5-8/h7-9H,2-6H2,1H3 .Physical and Chemical Properties Analysis
“(4-Methoxycyclohexyl)methanol” is a liquid at room temperature . It has a molecular weight of 144.21 .科学研究应用
甲醇作为氢供体
- 甲醇在铑、铱、钌和锇络合物催化的反应中充当有机底物的氢供体。这些反应中甲醇的氧化导致甲酸甲酯和二氧化碳等产物 (Smith 和 Maitlis,1985 年)。
金属氧化物催化剂的表面位点
- 甲醇用于研究金属氧化物催化剂(如二氧化铈纳米晶体)的表面位点。通过光谱和质谱法跟踪甲醇的吸附和解吸,以了解这些表面位点的性质 (Wu、Li、Mullins 和 Overbury,2012 年)。
光解和光度法
- 甲醇用于水溶液中 H2O2 的光解,以测量 *OH 自由基的产率。还强调了它在紫外光反应器中用于光度法的应用,提供了对紫外诱导化学反应的见解 (Goldstein、Aschengrau、Diamant 和 Rabani,2007 年)。
涉及甲醇的化学反应
- 甲醇参与各种化学反应,例如将酮、醛和环己酮还原为醇,以及烷氧基苯酚的氧化 (Hewgill 和 Lee,1968 年)。
甲醇合成和催化
- 研究探索了通过 CO2 和 CO 氢化在 Cu 等催化剂上进行甲醇合成的复杂动力学和机理。详细研究了这些过程中中间体和副产物的形成 (Grabow 和 Mavrikakis,2011 年)。
聚合和催化反应
- 甲醇用于可见光光引发无金属活性阳离子聚合,突出了其在聚合过程中调节阳离子链末端传播的作用 (Perkowski、You 和 Nicewicz,2015 年)。
安全和危害
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
作用机制
Target of Action
(4-Methoxycyclohexyl)methanol, also known as 4-MCHM, is an organic compound It’s known that 4-mchm is used in the process for “washing” coal, where it helps in removing impurities such as sulfur, rock, and soil .
Mode of Action
It’s known that the compound interacts with coal to aid in the removal of impurities . .
Biochemical Pathways
Methanol, a related compound, is known to be metabolized by several pathways in methylotrophic bacteria and yeast, including the ribulose monophosphate (rump) pathway, the dihydroxyacetone (dha) pathway, the calvin-benson-bassham (cbb) cycle, and the serine cycle
Pharmacokinetics
It’s known that 4-mchm is a colorless oil with a faint mint-like alcohol odor . It’s only slightly soluble in water but highly soluble in many organic solvents
Result of Action
It’s known that 4-mchm is used in the process for “washing” coal, where it helps in removing impurities
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-MCHM. For example, the solubility of 4-MCHM in water and organic solvents could potentially affect its action and efficacy . Additionally, the temperature and pH of the environment could potentially affect the stability of 4-MCHM.
属性
IUPAC Name |
(4-methoxycyclohexyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-10-8-4-2-7(6-9)3-5-8/h7-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHJRCMIGDFPBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594869 | |
| Record name | (4-Methoxycyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101869-74-3 | |
| Record name | (4-Methoxycyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-methoxycyclohexyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
